molecular formula C8H8N4O B6263792 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol CAS No. 1146295-74-0

2-amino-4-(4H-1,2,4-triazol-4-yl)phenol

Cat. No.: B6263792
CAS No.: 1146295-74-0
M. Wt: 176.18 g/mol
InChI Key: IHPJMFMODYHFIS-UHFFFAOYSA-N
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Description

2-amino-4-(4H-1,2,4-triazol-4-yl)phenol is a heterocyclic compound that features both an amino group and a triazole ring attached to a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol typically involves the condensation of 4-amino-1,2,4-triazole with a phenolic compound under controlled conditions. One common method involves the reaction of 4-amino-1,2,4-triazole with 2-hydroxybenzaldehyde in the presence of a suitable catalyst to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4H-1,2,4-triazol-4-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Reduced triazole derivatives.

    Substitution: Alkylated or acylated derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an amino group and a triazole ring, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and its potential bioactivity make it a valuable compound in various research fields.

Properties

CAS No.

1146295-74-0

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

2-amino-4-(1,2,4-triazol-4-yl)phenol

InChI

InChI=1S/C8H8N4O/c9-7-3-6(1-2-8(7)13)12-4-10-11-5-12/h1-5,13H,9H2

InChI Key

IHPJMFMODYHFIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=C2)N)O

Purity

95

Origin of Product

United States

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